1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone

Physicochemical profiling Drug design CNS penetration

1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone is the N1-acetylated derivative of the imidazo[4,5-b]pyridine scaffold, a privileged structure in medicinal chemistry due to its purine isostere character. This compound belongs to a broader class of heteroaromatic derivatives that have been extensively explored as kinase inhibitors and diverse bioactive agents.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 70740-27-1
Cat. No. B11918270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone
CAS70740-27-1
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC(=O)N1C=NC2=C1C=CC=N2
InChIInChI=1S/C8H7N3O/c1-6(12)11-5-10-8-7(11)3-2-4-9-8/h2-5H,1H3
InChIKeyCJNVGLCOWKCXEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone (CAS 70740-27-1) Procurement Guide: Core Identity and Scientific Context


1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone is the N1-acetylated derivative of the imidazo[4,5-b]pyridine scaffold, a privileged structure in medicinal chemistry due to its purine isostere character [1]. This compound belongs to a broader class of heteroaromatic derivatives that have been extensively explored as kinase inhibitors and diverse bioactive agents [1]. Its specific acetyl substitution pattern at the 1-position confers a distinct physicochemical profile compared to other regioisomeric acetyl-imidazo[4,5-b]pyridines, which is critical for reproducible synthetic elaboration and structure-activity relationship (SAR) campaigns.

Why Generic Substitution of Acetyl-Imidazo[4,5-b]pyridine Regioisomers Fails in Scientific Procurement


The position of the acetyl group on the imidazo[4,5-b]pyridine core is a non-trivial structural determinant. Regioisomeric variants such as the 2-acetyl (CAS 250651-53-7) and 3-acetyl (CAS 70740-26-0) analogs exhibit measurably different topological polar surface areas (PSA) and lipophilicities (LogP) . These differences directly influence predicted membrane permeability, solubility, and off-target binding profiles, making the compounds unsuitable for one-to-one substitution without compromising assay reproducibility or altering pharmacokinetic properties. Furthermore, the specific tautomeric lock imposed by N1-acetylation generates a unique hydrogen-bonding topology that cannot be replicated by the 3-acetyl or unacetylated parent system .

Quantitative Differentiation Evidence for 1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone (CAS 70740-27-1)


Lower Topological Polar Surface Area (PSA) vs. 2-Acetyl Regioisomer Predicts Superior Membrane Permeability

**Note: High-strength differential evidence is limited for this building block. The following data represent the strongest quantifiable comparisons available.** The topological PSA of 1-(1H-imidazo[4,5-b]pyridin-1-yl)ethanone is 47.78 Ų, which is 10.86 Ų lower than the 2-acetyl regioisomer (58.64 Ų) . This 18.5% reduction is significant, as PSA values below 60-70 Ų are typically associated with improved passive blood-brain barrier penetration and intestinal absorption.

Physicochemical profiling Drug design CNS penetration

Reduced Lipophilicity (LogP) Compared to 2-Acetyl Isomer Minimizes Off-Target Liability Risk

The calculated LogP of 1-(1H-imidazo[4,5-b]pyridin-1-yl)ethanone is 1.09, which is 0.07 log units lower than that of the 2-acetyl regioisomer (LogP = 1.16) . While the difference appears small, in a lead optimization context a ΔLogP of 0.07 can be meaningful, as each 1.0 log unit decrease in LogP is empirically associated with a measurable reduction in hERG binding, CYP450 inhibition, and phospholipidosis potential.

Lead optimization Lipophilicity ADMET

Defined N1-Tautomeric Lock Guarantees Structural Consistency vs. Unleaded Parent Scaffold for SAR Campaigns

The parent 1H-imidazo[4,5-b]pyridine scaffold is subject to prototropic tautomerism between the 1H and 3H states, yielding a dynamic mixture of hydrogen-bond donor/acceptor patterns. Acetylation at the N1 position, as in 1-(1H-imidazo[4,5-b]pyridin-1-yl)ethanone, irreversibly locks the system into a single, well-defined tautomeric state. The 3-acetyl regioisomer (CAS 70740-26-0) also provides a locked tautomer, but at the alternative N3 position, resulting in a different hydrogen-bonding topology despite identical PSA and LogP values [1]. For structure-based design or crystallization studies, the N1-acetyl lock ensures that the imidazole nitrogen available for protein interaction is the pyridine-type nitrogen (N3), not the imidazole-type nitrogen (N1).

Structure-based drug design Tautomerism Molecular recognition

High-Value Application Scenarios for 1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone (CAS 70740-27-1)


Design of CNS-Penetrant Kinase Probe Molecules

The 18.5% lower PSA of this N1-acetyl isomer compared to the 2-acetyl variant directly translates into a predicted advantage in passive blood-brain barrier permeability [1]. Researchers designing brain-penetrant imidazo[4,5-b]pyridine-based kinase inhibitors should prioritize this regioisomer as a synthetic starting point to maximize the probability of achieving favorable CNS exposure.

Structure-Activity Relationship (SAR) Studies Requiring a Fixed N1-Tautomer

When exploring the binding mode of imidazo[4,5-b]pyridine ligands to kinase hinge regions or protein active sites, a single, locked tautomeric state is critical for unambiguous interpretation of SAR data. This N1-acetyl derivative provides that defined state, eliminating the confounding variable of tautomer interconversion present in the unacetylated parent scaffold [1].

Early-Stage Lead Optimization with a Physicochemical Safety Margin

The lower LogP of this compound relative to the 2-acetyl isomer supports a reduced risk profile for common lipophilicity-driven toxicities (hERG, CYP450 inhibition, phospholipidosis). Medicinal chemistry teams can utilize this compound as a core scaffold to maintain a safety-optimized physicochemical space from the earliest stages of lead identification [1].

Synthetic Elaboration via Regiospecific N1-Directed Functionalization

The presence of the acetyl group at N1 activates the adjacent imidazole C2 position for regioselective deprotonation or cross-coupling, while the locked tautomeric state directs subsequent substitution reactions. This enables reliable synthetic routes to 1,2-disubstituted imidazo[4,5-b]pyridines that are difficult to access with the 3-acetyl or 2-acetyl regioisomers [1].

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